molecular formula C9H13N5O5 B10906749 2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide

2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide

Cat. No.: B10906749
M. Wt: 271.23 g/mol
InChI Key: FUSCPAYEVDILGI-UHFFFAOYSA-N
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Description

2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This compound is characterized by the presence of a methyl group, two nitro groups, and a propyl acetamide moiety attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide typically involves the following steps:

    Nitration of 5-Methyl-pyrazole: The starting material, 5-methyl-pyrazole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 4 positions of the pyrazole ring.

    Acylation: The nitrated product is then subjected to acylation with propyl acetamide under suitable reaction conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert nitro groups to amino groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield 2-(5-Methyl-3,4-diamino-pyrazol-1-yl)-N-propyl-acetamide.

Scientific Research Applications

2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the development of new materials with unique properties, such as explosives or propellants.

Mechanism of Action

The mechanism of action of 2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide involves its interaction with molecular targets such as enzymes or receptors. The nitro groups and the pyrazole ring play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (5-methyl-3,4-dinitro-1H-pyrazol-1-yl)acetate: This compound is similar in structure but contains an ethyl ester group instead of the propyl acetamide moiety.

    (5-Methyl-3,4-dinitro-pyrazol-1-yl)-acetic acid: This compound has a carboxylic acid group instead of the propyl acetamide moiety.

Uniqueness

2-(5-Methyl-3,4-dinitro-pyrazol-1-yl)-N-propyl-acetamide is unique due to the presence of the propyl acetamide group, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with molecular targets and its overall properties compared to similar compounds.

Properties

Molecular Formula

C9H13N5O5

Molecular Weight

271.23 g/mol

IUPAC Name

2-(5-methyl-3,4-dinitropyrazol-1-yl)-N-propylacetamide

InChI

InChI=1S/C9H13N5O5/c1-3-4-10-7(15)5-12-6(2)8(13(16)17)9(11-12)14(18)19/h3-5H2,1-2H3,(H,10,15)

InChI Key

FUSCPAYEVDILGI-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)CN1C(=C(C(=N1)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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